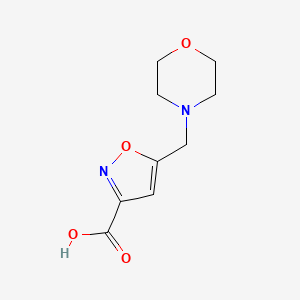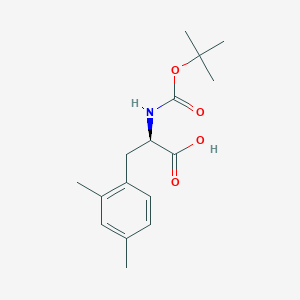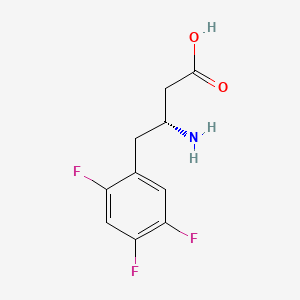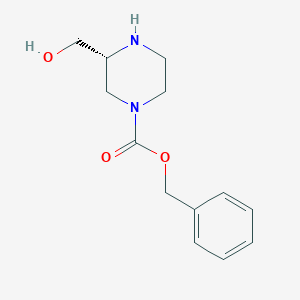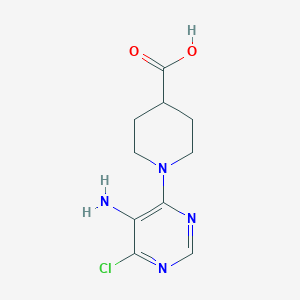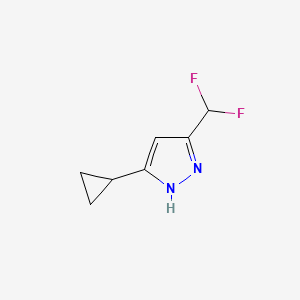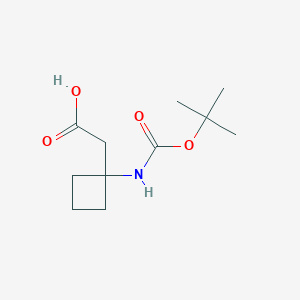
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid
Vue d'ensemble
Description
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Mécanisme D'action
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl group, which is often used in organic chemistry as a protective group for amines . The presence of this group may influence the compound’s interaction with its targets.
Biochemical Pathways
It is suggested that the compound may be involved in the formation of oligomers with definite secondary structures , but the exact pathways and their downstream effects require further investigation.
Analyse Biochimique
Biochemical Properties
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins, primarily through its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction protects the amine group from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. The compound’s interactions with enzymes and proteins are primarily protective, preventing unwanted side reactions and ensuring the integrity of the target molecule.
Cellular Effects
This compound influences various cellular processes, particularly those involving amine groups. The compound’s Boc group can be removed under acidic conditions, revealing the amine group and allowing it to participate in cellular reactions . This deprotection process can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the amine group to interact with other biomolecules. The compound’s ability to protect and then reveal amine groups makes it a valuable tool in studying cellular processes and the role of amines in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of amine groups. The Boc group is added to the amine group under basic conditions, forming a stable carbamate linkage . This linkage protects the amine group from unwanted reactions. Under acidic conditions, the Boc group is removed, revealing the amine group and allowing it to participate in biochemical reactions. This mechanism ensures the selective protection and deprotection of amine groups, enabling precise control over biochemical reactions involving amines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, the Boc group may degrade, leading to the deprotection of the amine group. This degradation can impact the compound’s effectiveness in protecting amine groups and may lead to unwanted side reactions. Long-term studies have shown that the compound remains effective for extended periods when stored under appropriate conditions, but its stability should be regularly monitored to ensure its continued effectiveness.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing significant adverse effects . At higher doses, the compound may cause toxicity and adverse effects, such as irritation and inflammation. These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular processes. It is important to carefully control the dosage of the compound in animal studies to avoid these adverse effects and ensure the compound’s effectiveness in protecting amine groups.
Metabolic Pathways
This compound is involved in metabolic pathways that include the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and sodium hydroxide to form a stable carbamate linkage . This linkage protects the amine group from unwanted reactions, allowing it to participate in selective biochemical reactions. The compound’s involvement in these metabolic pathways ensures the precise control of amine group protection and deprotection, enabling the study of amine group functions in various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . The compound’s small size and lipophilic nature allow it to easily cross cell membranes and distribute throughout the cell. Once inside the cell, the compound can interact with cellular components and protect amine groups from unwanted reactions. The compound’s distribution within the cell ensures its effectiveness in protecting amine groups and enabling selective biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various cellular components . The compound’s ability to protect amine groups ensures its involvement in various biochemical processes within the cytoplasm. The compound may also localize to other subcellular compartments, such as the nucleus, where it can protect amine groups involved in gene expression and other nuclear processes. The compound’s subcellular localization ensures its effectiveness in protecting amine groups and enabling selective biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .
Applications De Recherche Scientifique
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: Similar in structure but contains a trifluoromethyl group, which can influence its reactivity and applications.
2-[(tert-Butoxycarbonyl)amino]oxyacetic acid: Contains an oxyacetic acid moiety, which may alter its chemical properties and uses.
Uniqueness
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This makes it a valuable compound for the synthesis of complex molecules and for applications requiring precise control over chemical reactivity.
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWWOXFYMDOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444396 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249762-02-5 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)
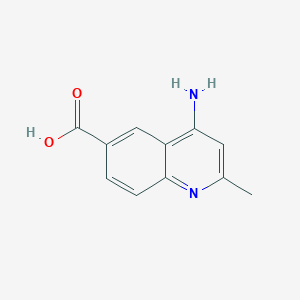

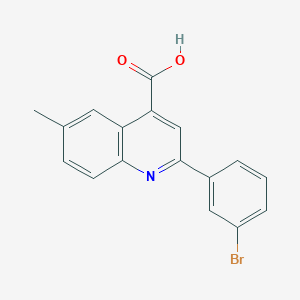
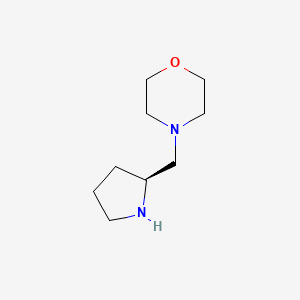
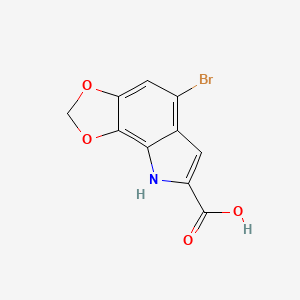
![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

